molecular formula C25H29BrO5 B3436107 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B3436107
M. Wt: 489.4 g/mol
InChI Key: UZNAHPWJLHCHIH-UHFFFAOYSA-N
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Description

9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a synthetic organic compound It is characterized by its complex structure, which includes a xanthene core substituted with various functional groups such as bromine, ethoxy, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common route includes the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3,3,6,6-tetramethyl-1,3-cyclohexanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the hydroxyl and bromine groups contributes to its bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl and bromine groups allows for hydrogen bonding and halogen interactions, which can modulate the activity of the target molecules. Additionally, the xanthene core provides a rigid scaffold that can enhance binding affinity and specificity.

Properties

IUPAC Name

9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrO5/c1-6-30-17-8-13(7-14(26)23(17)29)20-21-15(27)9-24(2,3)11-18(21)31-19-12-25(4,5)10-16(28)22(19)20/h7-8,20,29H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNAHPWJLHCHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 2
Reactant of Route 2
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 3
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 5
Reactant of Route 5
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 6
Reactant of Route 6
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

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